Bis(dimethylacetamide); tribroman-2-uide
Description
Bis(dimethylacetamide); tribroman-2-uide is a brominated ionic complex comprising two dimethylacetamide molecules coordinated with a tribroman-2-uide anion. Dimethylacetamide (DMAC), a key component, is a polar aprotic solvent synthesized via the reaction of dimethylamine with acetic acid or acetic anhydride . It is colorless to yellow, miscible with water and organic solvents, and widely used in polymer dissolution, fiber production, and as a reaction medium . The compound’s applications likely derive from the combined solvent properties of DMAC and the reactivity of the brominated anion.
Properties
Molecular Formula |
C8H18Br3N2O2- |
|---|---|
Molecular Weight |
413.95 g/mol |
InChI |
InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1 |
InChI Key |
ZCEJJOHOOPDXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C.CC(=O)N(C)C.Br[Br-]Br |
Origin of Product |
United States |
Preparation Methods
Acid-Halogen Direct Reaction
Procedure :
- Reactants :
- Steps :
Key Conditions :
Mechanism :
The reaction proceeds via protonation of DMAC by HBr, followed by bromine insertion to form the tribromide ion:
$$ \text{2 DMAC + HBr + Br}2 \rightarrow [\text{(DMAC)}2\text{H]}^+ \text{Br}_3^- $$
This method is scalable and avoids side products like dimethylamine salts.
Lewis Acid-Catalyzed Synthesis
Procedure :
- Steps :
Key Conditions :
Halogen Exchange Reactions
Procedure :
- Steps :
Key Conditions :
Optimization and Challenges
Critical Parameters
- Temperature Control : Exothermic bromine addition requires strict cooling to prevent DMAC decomposition.
- Moisture Sensitivity : Reactions must be conducted under anhydrous conditions to avoid hydrolysis of Br₃⁻ to HBrO.
- Catalyst Selection : Lewis acids like AlBr₃ improve yields but require post-synthesis removal.
Chemical Reactions Analysis
Types of Reactions: Bis(dimethylacetamide); tribroman-2-uide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The tribromide moiety can participate in substitution reactions, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide or silver nitrate can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated acetamide derivatives, while reduction can produce de-brominated compounds .
Scientific Research Applications
Solvent for Drug Formulations
N,N-dimethylacetamide is widely recognized as an effective solvent in pharmaceutical applications. Its ability to dissolve a range of compounds enhances drug formulation processes, especially for poorly soluble drugs. Studies have shown that it can facilitate the delivery of active pharmaceutical ingredients (APIs) in various formulations, improving bioavailability and therapeutic efficacy .
Antibacterial and Anti-inflammatory Effects
Research indicates that N,N-dimethylacetamide possesses significant antibacterial properties, making it useful in treating infections. Its anti-inflammatory effects have also been documented, positioning it as a candidate for therapies targeting inflammatory diseases . The compound's interaction with iodine has been studied for its potential anti-thyroid activity, showcasing its diverse pharmacological profile .
Coordination Chemistry
The compound has been investigated for its coordination properties with metal ions such as uranium (U), neodymium (Nd), and neptunium (Np). Studies have demonstrated that bis(dimethylacetamide); tribroman-2-uide forms stable complexes with these metals, which can be utilized in nuclear chemistry and waste management applications . The thermodynamic stability of these complexes suggests potential uses in extraction processes and environmental remediation.
Synthesis of Novel Materials
In materials science, the compound serves as a precursor for synthesizing novel materials with specific functionalities. Its unique chemical structure allows for the development of polymers and composites with enhanced mechanical and thermal properties. Research into these materials could lead to advancements in fields such as electronics and nanotechnology.
Case Study 1: Pharmaceutical Formulation Development
A study focused on the formulation of a poorly soluble drug using this compound as a solvent. The results indicated a significant increase in solubility and bioavailability compared to traditional solvents. The formulation demonstrated improved therapeutic outcomes in preclinical models, highlighting the compound's potential in drug delivery systems.
Case Study 2: Metal Ion Coordination
In another study, the coordination abilities of this compound were evaluated with U(VI) ions. The findings revealed that the compound forms stable complexes that could be beneficial for selective extraction processes in nuclear waste management. The stability constants obtained from thermodynamic studies indicate its suitability for practical applications in environmental chemistry.
Mechanism of Action
The mechanism of action of Bis(dimethylacetamide); tribroman-2-uide involves the interaction of its bromine atoms with target molecules. The tribromide moiety can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the formation of brominated products, which can further undergo various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimethylacetamide (DMAC) vs. Dimethylformamide (DMF)
DMAC and DMF are structurally analogous, differing only in the carbonyl group (DMAC: acetyl; DMF: formyl). Key comparative properties include:
DMAC exhibits superior thermal stability compared to DMF, making it preferable for high-temperature reactions. However, DMF is more cost-effective for large-scale industrial processes .
Tribroman-2-uide vs. Other Brominated Anions
While the provided evidence lacks direct data on tribroman-2-uide, brominated anions like tribromide (Br₃⁻) and pentabromide (Br₅⁻) are well-documented. A hypothetical comparison based on bromine content and reactivity is proposed:
| Property | Tribroman-2-uide (hypothetical) | Tribromide (Br₃⁻) | Pentabromide (Br₅⁻) |
|---|---|---|---|
| Bromine Atoms | 3 | 3 | 5 |
| Stability | Likely moderate | High | Low (transient) |
| Reactivity | Brominating agent (assumed) | Brominating agent | Oxidizing agent |
Tribroman-2-uide may share bromination capabilities with Br₃⁻ but could differ in selectivity due to structural nuances.
Bis-Solvent Complexes
Bis(dimethylacetamide); tribroman-2-uide belongs to a class of solvent-anion complexes. Similar compounds include bis(dimethylformamide)-chloroaluminate and bis(acetone)-hexafluorophosphate. Key distinctions arise from solvent polarity and anion size:
DMAC-based complexes are favored in polymer applications due to DMAC’s high solvation power, whereas DMF complexes are more common in ionic liquids .
Research Findings and Data Gaps
- Structural confirmation would require similar spectroscopic techniques .
- Toxicity and Handling : DMAC is classified as a hazardous solvent with reproductive toxicity . Tribroman-2-uide’s toxicity profile remains unstudied in the provided evidence, though brominated compounds often require careful handling .
- Industrial Relevance : DMAC’s role in polymer dissolution () suggests that its brominated complex could enhance bromination efficiency in specialty polymer synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
